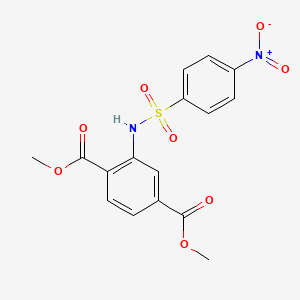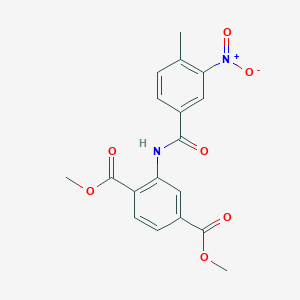![molecular formula C24H16BrF2NO3S B11640512 (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Die industrielle Herstellung dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, die Temperaturkontrolle und Reinigungsverfahren wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-({5-Brom-2-[(3-Fluorphenyl)methoxy]phenyl}methyliden)-3-[(4-Fluorphenyl)methyl]-1,3-thiazolidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Halogenatome können durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung wird (5Z)-5-({5-Brom-2-[(3-Fluorphenyl)methoxy]phenyl}methyliden)-3-[(4-Fluorphenyl)methyl]-1,3-thiazolidin-2,4-dion auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin
Die Verbindung ist in der pharmazeutischen Chemie von Interesse für die Entwicklung neuer therapeutischer Wirkstoffe. Ihre Struktur ermöglicht die Gestaltung von Molekülen, die mit bestimmten biologischen Zielstrukturen interagieren können.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-({5-Brom-2-[(3-Fluorphenyl)methoxy]phenyl}methyliden)-3-[(4-Fluorphenyl)methyl]-1,3-thiazolidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Brom- und Fluoratomen kann seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen, was zur Modulation biologischer Signalwege führt. Die genauen molekularen Zielstrukturen und beteiligten Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Eine Verbindung mit einer ähnlichen Esterfunktion, aber einer anderen Kernstruktur.
Disilane: Organosiliziumverbindungen mit einzigartigen elektronischen Eigenschaften.
Einzigartigkeit
(5Z)-5-({5-Brom-2-[(3-Fluorphenyl)methoxy]phenyl}methyliden)-3-[(4-Fluorphenyl)methyl]-1,3-thiazolidin-2,4-dion ist aufgrund seiner Kombination von Brom- und Fluorsubstituenten an einem Thiazolidin-2,4-dion-Kern einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C24H16BrF2NO3S |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrF2NO3S/c25-18-6-9-21(31-14-16-2-1-3-20(27)10-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-4-7-19(26)8-5-15/h1-12H,13-14H2/b22-12- |
InChI-Schlüssel |
VEQKDORBLVCFCP-UUYOSTAYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

